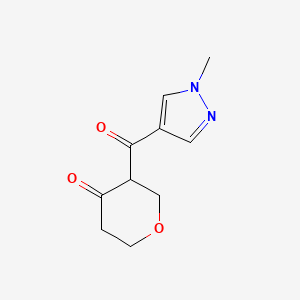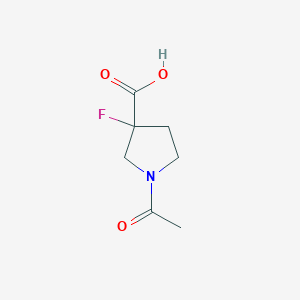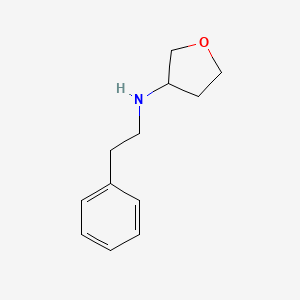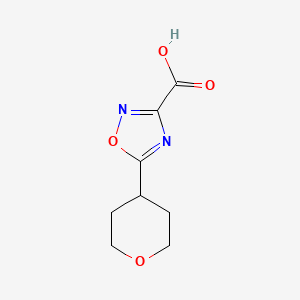
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene is an aromatic compound characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing aromatic ring. One common method is the reaction of a suitable aromatic precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of palladium-catalyzed reactions is particularly common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation reactions can produce difluoromethoxy-substituted quinones .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-1-fluoro-3-iodobenzene has several scientific research applications, including:
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-1-fluoro-3-iodobenzene include:
- 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene
- 2-(Difluoromethoxy)-1-fluoro-5-iodobenzene
- 2-(Difluoromethoxy)-1-fluoro-6-iodobenzene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and iodine atoms, along with the difluoromethoxy group, provides a distinct set of properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C7H4F3IO |
|---|---|
Poids moléculaire |
288.01 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H |
Clé InChI |
OIUMLVHKRRMEDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)

![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)

![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)




![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)

![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)
